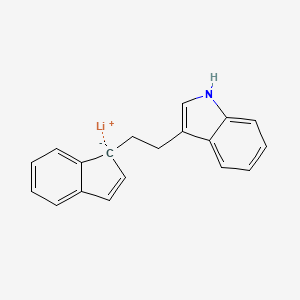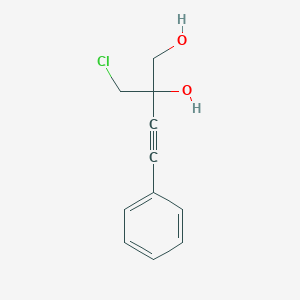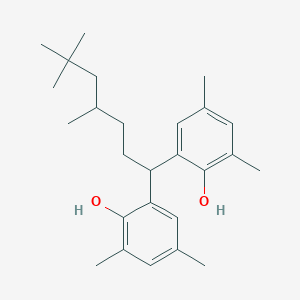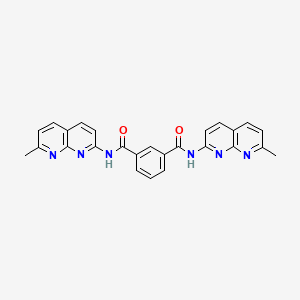
N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N1,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These methods are designed to be eco-friendly, safe, and atom-economical.
Chemical Reactions Analysis
N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and various aromatic aldehydes for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a component in light-emitting diodes and dye-sensitized solar cells . In industry, it is used in the design of synthetic receptors and self-assembly host–guest systems .
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can then interact with biological molecules . This interaction can lead to various biological effects, including antibacterial activity and photochemical properties.
Comparison with Similar Compounds
N~1~,N~3~-Bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide is unique due to its specific structure and the presence of two 7-methyl-1,8-naphthyridine groups. Similar compounds include 2,7-difunctionalized-1,8-naphthyridines, which also exhibit a broad spectrum of biological activities . Other related compounds include N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide and 1,3-Phenylenebismaleimide .
Properties
CAS No. |
188916-84-9 |
|---|---|
Molecular Formula |
C26H20N6O2 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-N,3-N-bis(7-methyl-1,8-naphthyridin-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H20N6O2/c1-15-6-8-17-10-12-21(29-23(17)27-15)31-25(33)19-4-3-5-20(14-19)26(34)32-22-13-11-18-9-7-16(2)28-24(18)30-22/h3-14H,1-2H3,(H,27,29,31,33)(H,28,30,32,34) |
InChI Key |
ZRLNDDIFRFMQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=NC5=C(C=CC(=N5)C)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
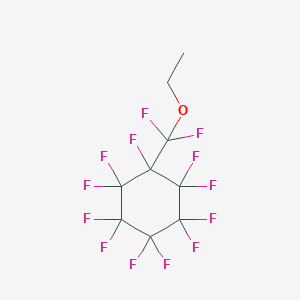
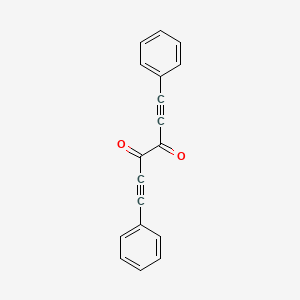
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)

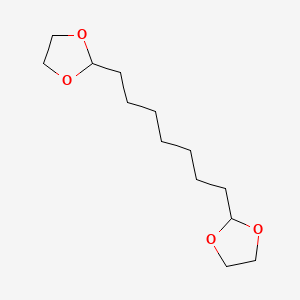
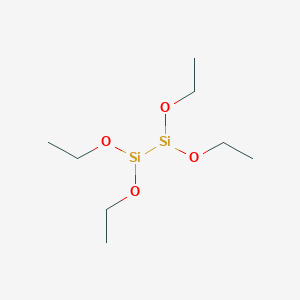
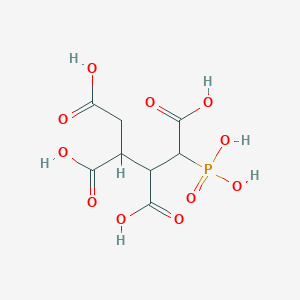
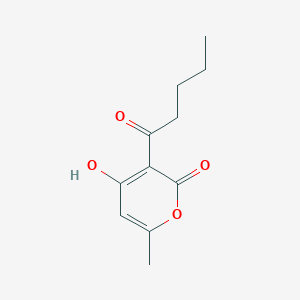
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
